Arachidonoyl Glycine-d8

Overview

Description

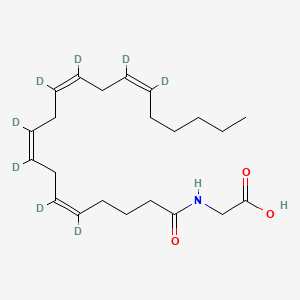

Arachidonoyl Glycine-d8 (NAGly-d8) is a compound that contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions . It is used as an internal standard for the quantification of NAGly by GC- or LC- mass spectrometry .

Synthesis Analysis

NAGly has been isolated from cell cultures treated with arachidonoyl ethanolamide (AEA), from extracts of mammalian brain, and has also been synthesized as an analog of AEA for structure/activity testing . NAGly may be produced endogenously via oxidation of AEA, or by transacylation of arachidonoyl coenzyme A .Molecular Structure Analysis

The molecular formula of this compound is C22H35NO3 . The exact mass is 369.31190795 g/mol and the monoisotopic mass is also 369.31190795 g/mol . The compound has a topological polar surface area of 66.4 Ų .Chemical Reactions Analysis

NAGly is an endogenous metabolite of the endocannabinoid anandamide and acts as an efficacious agonist at GPR18 . It has been shown to potently drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells .Physical And Chemical Properties Analysis

The molecular weight of this compound is 369.6 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 16 .Scientific Research Applications

Formation via Oxidative Metabolism and Conjugation : N-arachidonoyl glycine (NAGly) forms by both oxidative metabolism of anandamide and through the conjugation of glycine to arachidonic acid released during anandamide hydrolysis by fatty acid amide hydrolase (FAAH) (Bradshaw et al., 2009).

Inhibition of Fatty Acid Amide Hydrolase (FAAH) : NAGly is a potent inhibitor of FAAH, the enzyme responsible for degrading the endocannabinoid anandamide, and elevates blood levels of this analgesic compound (Cascio et al., 2004).

Pharmacological Activities of N-acyl Amino Acids : Several N-acyl amino acids, including arachidonoyl glycine, show considerable pharmacological interest, such as vasodilatory, neuroprotective, and antinociceptive effects (Hanuš et al., 2014).

Modulation of Calcium Influx and Nitric Oxide Production : N-arachidonoyl glycine acts as a modulator of calcium influx and nitric oxide production in sensory neurons, indicating potential therapeutic applications in pain regulation (Rimmerman et al., 2008).

Synthesis by Cytochrome c : Cytochrome c catalyzes the synthesis of N-arachidonoyl glycine from arachidonoyl coenzyme A and glycine, suggesting a potential biosynthetic pathway for NAGly in vivo (McCue et al., 2008).

Vasorelaxant Effects : N-arachidonoyl glycine acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels, indicating potential cardiovascular applications (Parmar & Ho, 2010).

Agonist of GPR55 : N-arachidonoyl glycine has been identified as an agonist of GPR55, a G-protein-coupled receptor, indicating its involvement in various physiological processes (Console-Bram et al., 2017).

Modulation of Synaptic Transmission : N-arachidonoyl glycine modulates synaptic transmission in the superficial dorsal horn of the spinal cord, highlighting its potential role in pain management (Jeong et al., 2010).

Hypotensive and Vasorelaxant Effects : N-arachidonoyl glycine exhibits hypotensive and nitric oxide-cGMP-dependent vasorelaxant effects, further supporting its cardiovascular applications (Al Suleimani & Al Mahruqi, 2017).

Mechanism of Action

Target of Action

Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine (NAGly), primarily targets the G-protein coupled receptor 18 (GPR18) . GPR18 is a putative abnormal cannabidiol receptor . It plays a crucial role in the regulation of microglial migration in the central nervous system (CNS) .

Mode of Action

NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations . The migration effects are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Biochemical Pathways

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Pharmacokinetics

It is known that nagly is an endogenous metabolite of the endocannabinoid anandamide . It is also suggested that NAGly could be produced endogenously via oxidation of anandamide or by transacylation of arachidonoyl coenzyme A .

Result of Action

NAGly has been reported to be the most effective lipid recruiter of BV-2 microglia currently reported . Its effects mimic those of Abn-CBD . It significantly inhibits TNFα and IFNγ production, showing potential as a therapeutic treatment for chronic inflammation .

Future Directions

NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD . The data generated from this study supports the hypothesis that GPR18 is the previously unidentified ‘Abn-CBD’ receptor . The marked potency of NAGly acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest . This offers a novel research avenue for developing therapeutics to elicit a self-renewing population of neuroregenerative microglia, or alternatively, to prevent the accumulation of misdirected, pro-inflammatory microglia which contribute to and exacerbate neurodegenerative disease .

Biochemical Analysis

Biochemical Properties

Arachidonoyl Glycine-d8 interacts with several enzymes and proteins, most notably GPR18, a G-protein coupled receptor . It acts as an efficacious agonist at GPR18 . The interaction between this compound and GPR18 is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been found to have potent effects on cellular migration in microglia and HEK293 cells transfected with GPR18 . It promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GPR18 . It acts as an agonist at this receptor, triggering directed cellular migration, proliferation, and potentially other MAPK-dependent phenomena .

Temporal Effects in Laboratory Settings

It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways . It is an endogenous metabolite of the endocannabinoid anandamide

properties

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046894 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159908-44-7 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)